molecular formula C23H16ClN3O5 B12598488 N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide CAS No. 648909-34-6

N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide

Cat. No.: B12598488
CAS No.: 648909-34-6
M. Wt: 449.8 g/mol
InChI Key: FZHMZDHJRJBNTR-ZDUSSCGKSA-N
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Description

N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide is a complex organic compound that features an anthracene moiety, a chloro group, and two nitro groups attached to a benzamide structure

Properties

CAS No.

648909-34-6

Molecular Formula

C23H16ClN3O5

Molecular Weight

449.8 g/mol

IUPAC Name

N-[(1S)-1-anthracen-9-ylethyl]-4-chloro-3,5-dinitrobenzamide

InChI

InChI=1S/C23H16ClN3O5/c1-13(21-17-8-4-2-6-14(17)10-15-7-3-5-9-18(15)21)25-23(28)16-11-19(26(29)30)22(24)20(12-16)27(31)32/h2-13H,1H3,(H,25,28)/t13-/m0/s1

InChI Key

FZHMZDHJRJBNTR-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)NC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])Cl)[N+](=O)[O-]

Canonical SMILES

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)NC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage under controlled conditions, often using amide coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide exerts its effects is largely dependent on its chemical structure:

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide is unique due to the combination of its anthracene moiety with chloro and nitro groups, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other anthracene derivatives, making it a compound of interest for further research .

Biological Activity

Overview of N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide

This compound is a synthetic organic compound characterized by its complex structure, which includes both an anthracene moiety and a dinitrobenzamide group. Its molecular formula is C23H16ClN3OC_{23}H_{16}ClN_3O with a molecular weight of approximately 449.8 g/mol.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity. The presence of the anthracene ring is often associated with intercalation into DNA, leading to inhibition of topoisomerases and subsequent disruption of DNA replication and transcription processes.

Case Studies

  • In Vitro Studies : Studies on related dinitrobenzamide derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds that share structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : The mechanism typically involves the formation of reactive oxygen species (ROS), which induce oxidative stress in cancer cells, leading to apoptosis. This mechanism has been documented in several studies focusing on anthracene-based compounds.

Antimicrobial Activity

Some studies suggest that derivatives of dinitrobenzamides possess antimicrobial properties. The chlorine atom in the structure may enhance the compound's ability to penetrate microbial cell membranes, leading to increased efficacy against bacteria and fungi.

Toxicological Profile

The toxicity profile of similar compounds indicates potential risks associated with their use. Dinitro compounds are generally known for their environmental persistence and potential mutagenicity. Therefore, careful evaluation through toxicological studies is essential before considering clinical applications.

Data Table: Biological Activities and Effects

Biological ActivityRelated CompoundsObserved Effects
AnticancerDinitrobenzamide derivativesInhibition of cell proliferation in cancer cell lines
AntimicrobialChlorinated phenolic compoundsBactericidal effects against Gram-positive bacteria
ToxicitySimilar dinitro compoundsPotential mutagenicity and environmental persistence

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